molecular formula C26H30Cl2N4O6 B13443264 Ketoconazole-N-methylformamide

Ketoconazole-N-methylformamide

Cat. No.: B13443264
M. Wt: 565.4 g/mol
InChI Key: XRVDJJPAVOFCOR-ATIYNZHBSA-N
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Description

Ketoconazole-N-methylformamide is a compound that combines the antifungal properties of ketoconazole with the solvent properties of N-methylformamide. Ketoconazole is a well-known antifungal agent used to treat various fungal infections, while N-methylformamide is an organic compound used as a reagent in organic synthesis and as a highly polar solvent .

Chemical Reactions Analysis

Types of Reactions

Ketoconazole-N-methylformamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like OH radicals and reducing agents. The conditions for these reactions typically involve controlled temperatures and pressures to ensure the desired outcome .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation can lead to the formation of methylisocyanate and other related compounds .

Mechanism of Action

The mechanism of action of Ketoconazole-N-methylformamide involves the inhibition of ergosterol synthesis in fungal cell membranes. Ketoconazole interacts with 14-α-sterol demethylase, a cytochrome P-450 enzyme necessary for the conversion of lanosterol to ergosterol. This results in increased fungal cellular permeability and inhibition of fungal growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ketoconazole-N-methylformamide is unique due to its combination of antifungal and solvent properties, making it a versatile compound for various applications in chemistry, biology, medicine, and industry .

Properties

Molecular Formula

C26H30Cl2N4O6

Molecular Weight

565.4 g/mol

IUPAC Name

N-[[(2S,4R)-4-[[4-(4-acetylpiperazin-1-yl)phenoxy]methyl]-2-(2,4-dichlorophenyl)-1,3-dioxolan-2-yl]methyl]-2-formamidoacetamide

InChI

InChI=1S/C26H30Cl2N4O6/c1-18(34)31-8-10-32(11-9-31)20-3-5-21(6-4-20)36-14-22-15-37-26(38-22,16-30-25(35)13-29-17-33)23-7-2-19(27)12-24(23)28/h2-7,12,17,22H,8-11,13-16H2,1H3,(H,29,33)(H,30,35)/t22-,26-/m1/s1

InChI Key

XRVDJJPAVOFCOR-ATIYNZHBSA-N

Isomeric SMILES

CC(=O)N1CCN(CC1)C2=CC=C(C=C2)OC[C@@H]3CO[C@@](O3)(CNC(=O)CNC=O)C4=C(C=C(C=C4)Cl)Cl

Canonical SMILES

CC(=O)N1CCN(CC1)C2=CC=C(C=C2)OCC3COC(O3)(CNC(=O)CNC=O)C4=C(C=C(C=C4)Cl)Cl

Origin of Product

United States

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